![molecular formula C16H16N4O2 B2921021 1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide CAS No. 1448051-86-2](/img/structure/B2921021.png)
1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound, also known as PTAC, has shown promise in various areas of research, including cancer treatment, inflammation, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and characterization of related pyrazine derivatives have been explored in various studies. For instance, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have demonstrated the versatility of pyrazine derivatives in generating a wide array of structurally diverse molecules, which could be pivotal in the development of new chemical entities with potential applications in medicinal chemistry and material science (Hassan, Hafez, & Osman, 2014).
Biological Activities
Several studies have highlighted the biological activities of compounds structurally related to 1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide. For example, novel pyrazinamide condensed tetrahydropyrimidines have been evaluated for their acetylcholinesterase inhibitor activity, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Elumalai et al., 2014).
Crystallography and Material Science
The crystallographic study of pyrazinecarboxamide derivatives with various carboxylic acids has revealed insights into the formation of homosynthons and heterosynthons, suggesting implications for the design of new materials with tailored properties (Adalder, Sankolli, & Dastidar, 2012).
Catalysis and Synthetic Applications
Iron-catalyzed aminolysis of β-carbonyl 1,3-dithianes has been developed to synthesize β-enaminones and pyrazoles, showcasing the utility of pyrazine derivatives in catalysis and the synthesis of biologically active molecules (Wang et al., 2011).
Antimicrobial and Antitumor Activities
The synthesis of thiazole and pyrazole derivatives based on specific moieties has demonstrated antimicrobial activities, suggesting that structurally similar compounds like 1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide could potentially possess antimicrobial or antitumor properties, offering avenues for further research into their applications in combating infectious diseases and cancer (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
Wirkmechanismus
Target of Action
The primary target of F6125-3797 is the Menin-KMT2A (MLL1) protein-protein interaction . This interaction is crucial in sustaining leukemic cells with KMT2A and NPM1 alterations .
Mode of Action
F6125-3797 is a potent and selective inhibitor of the interaction between the scaffolding protein Menin and the methyltransferase KMT2A . By inhibiting this interaction, F6125-3797 disrupts the function of these proteins, which are essential for the survival of leukemic cells with KMT2A and NPM1 alterations .
Biochemical Pathways
The inhibition of the Menin-KMT2A interaction affects the biochemical pathways that sustain leukemic cells with KMT2A and NPM1 alterations .
Pharmacokinetics
The ADME properties of F6125-3797 are currently under investigation . Preliminary data from a first-in-human Phase 1 study suggest that F6125-3797 has an acceptable safety profile .
Result of Action
The molecular and cellular effects of F6125-3797’s action include the disruption of the Menin-KMT2A interaction and the subsequent death of leukemic cells with KMT2A and NPM1 alterations . These effects have been observed in preclinical studies using KMT2A-rearranged or NPM1-mutated leukemic cell lines and primary leukemia patient samples .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of F6125-3797 is currently unknown and likely the subject of ongoing research . It is known that the compound is administered orally on a 28-day cycle .
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-4-2-3-5-13(11)19-15(21)12-9-20(10-12)16(22)14-8-17-6-7-18-14/h2-8,12H,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQZLIHFLGRHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrazine-2-carbonyl)-N-(o-tolyl)azetidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.